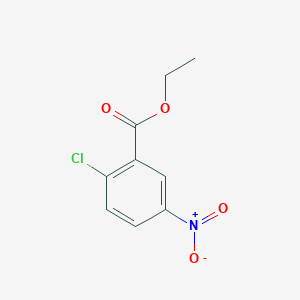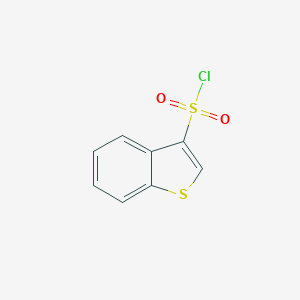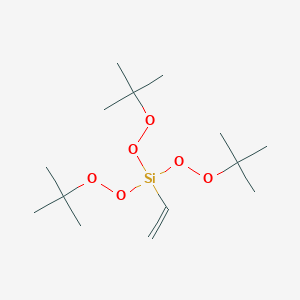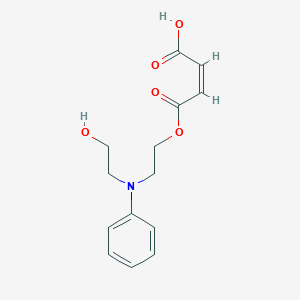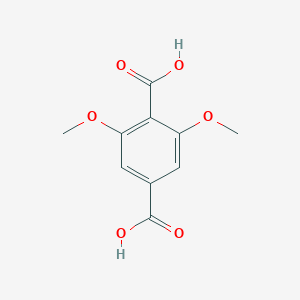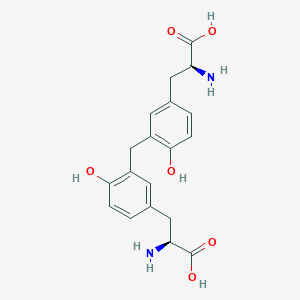
Methylamine, N-(1-methylheptylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine, N-(1-methylheptylidene)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has been studied for various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Methylamine, N-(1-methylheptylidene)- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. This compound has also been shown to have potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Methylamine, N-(1-methylheptylidene)- has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and enhance the immune system. This compound has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methylamine, N-(1-methylheptylidene)- has several advantages for lab experiments, including its ability to act as a catalyst in organic reactions, its potential therapeutic effects, and its use in the development of new materials. However, this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of Methylamine, N-(1-methylheptylidene)-, including its role as a potential therapeutic agent for various diseases, its use in the development of new materials, and its potential applications in the field of catalysis. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound, as well as its limitations and potential toxicity.
Conclusion:
Methylamine, N-(1-methylheptylidene)- is a unique chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has been studied for various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic effects and limitations of this compound, as well as its potential applications in the field of catalysis and materials science.
Méthodes De Synthèse
Methylamine, N-(1-methylheptylidene)- is synthesized using a specific method that involves the reaction of heptanal and methylamine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, which promotes the formation of the desired product. The resulting compound is then purified using various methods, such as distillation and chromatography, to obtain a pure form of Methylamine, N-(1-methylheptylidene)-.
Applications De Recherche Scientifique
Methylamine, N-(1-methylheptylidene)- has been studied for various scientific research applications, including its role as a catalyst in organic reactions, a building block in the synthesis of bioactive compounds, and a potential therapeutic agent for various diseases. This compound has also been studied for its use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
18641-72-0 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-methyloctan-2-imine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |
Clé InChI |
FSRAGPMMSFRFCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=NC)C |
SMILES canonique |
CCCCCCC(=NC)C |
Synonymes |
N-(1-Methylheptylidene)methylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



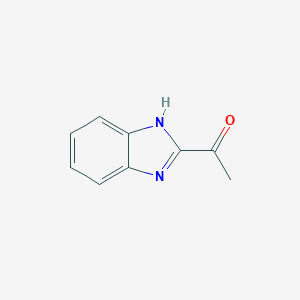

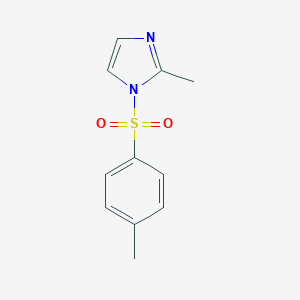
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
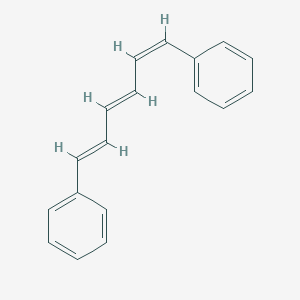
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

